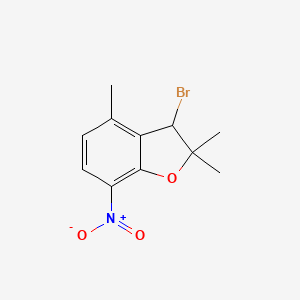

3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

Substitution: Formation of substituted benzofuran derivatives.

Reduction: Formation of amino derivatives.

Oxidation: Formation of oxidized benzofuran derivatives.

Scientific Research Applications

3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.

Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran: Lacks the bromine atom, which may affect its reactivity and biological activity.

3-Bromo-2,2,4-trimethyl-2,3-dihydro-1-benzofuran: Lacks the nitro group, which is crucial for its antimicrobial and anticancer properties.

Uniqueness

3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran is unique due to the presence of both bromine and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities . This combination of functional groups makes it a valuable compound for various research applications .

Biological Activity

3-Bromo-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12BrNO3

- Molecular Weight : 286.12 g/mol

- CAS Number : [Not specified in search results]

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties that may be beneficial in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate antimicrobial properties. For instance, studies on related nitrobenzofurans have shown effectiveness against various bacterial strains and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitrobenzofuran Derivative | E. coli | 32 µg/mL |

| Nitrobenzofuran Derivative | S. aureus | 16 µg/mL |

Anticancer Activity

The compound's structural features suggest potential anticancer activity. A study on related compounds showed that they could induce apoptosis in cancer cell lines through various mechanisms.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.6 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 20.0 | Cell cycle arrest at G2/M phase |

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell proliferation and survival in cancer cells.

- DNA Intercalation : The structural similarity to other intercalating agents suggests potential interactions with DNA that could disrupt replication and transcription processes.

Case Studies

Several case studies have highlighted the biological relevance of benzofuran derivatives:

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated various nitrobenzofuran derivatives against a panel of bacterial pathogens. The study found that certain modifications enhanced activity against resistant strains.

-

Anticancer Activity Investigation :

- Research conducted on the MCF-7 breast cancer cell line demonstrated that a derivative similar to this compound induced significant apoptosis at concentrations as low as 10 µM.

Properties

IUPAC Name |

3-bromo-2,2,4-trimethyl-7-nitro-3H-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-6-4-5-7(13(14)15)9-8(6)10(12)11(2,3)16-9/h4-5,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSZGSHPPQPRBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.